Carvedilol impurity. A new degradation product in Carvedilol tablets.
N-Benzylcarvedilol
CAS No.: 72955-94-3
VCID: VC21339422
Molecular Formula: C31H32N2O4
Molecular Weight: 496.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
N-Benzylcarvedilol is a synthetic compound structurally similar to Carvedilol, a well-known beta-blocker used in cardiovascular therapy. It serves primarily as a precursor in the synthesis of tritium-labeled Carvedilol enantiomers and its metabolites, which are crucial for various scientific research applications, including pharmacological and drug metabolism studies. This article will delve into the properties, synthesis, and applications of N-Benzylcarvedilol, providing a comprehensive overview based on diverse and authoritative sources. Synthesis of N-BenzylcarvedilolThe synthesis of N-Benzylcarvedilol typically involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with N-2-[2-(methoxy)phenoxy]-ethyl]-benzylamine in a suitable solvent. Protic organic solvents like ethanol or isopropanol are preferred over aprotic solvents to facilitate the isolation of N-Benzylcarvedilol in crystalline form directly from the reaction mixture . This method allows for a shorter reaction time and higher conversion rates compared to traditional methods using aprotic solvents. Synthesis Steps:
Applications in ResearchN-Benzylcarvedilol is primarily used in scientific research as a precursor for synthesizing labeled compounds. These labeled compounds are essential for studying drug metabolism pathways and pharmacokinetics. The deuterated form, N-Benzyl Carvedilol-d5, is particularly useful for tracking metabolic processes due to its stable isotopic labeling. Biological ActivityWhile N-Benzylcarvedilol itself is not primarily used as a therapeutic agent, its structure and pharmacological activity are similar to those of Carvedilol. Carvedilol is known for its beta-blocking effects, which reduce heart rate and myocardial contractility, thereby lowering blood pressure. The beta-blocking activity of Carvedilol is mainly attributed to its (S)-enantiomer . Biological Activity Comparison:
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 72955-94-3 | ||||||
Product Name | N-Benzylcarvedilol | ||||||
Molecular Formula | C31H32N2O4 | ||||||
Molecular Weight | 496.6 g/mol | ||||||
IUPAC Name | 1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol | ||||||
Standard InChI | InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3 | ||||||
Standard InChIKey | FFZGDNBZNMTOCK-UHFFFAOYSA-N | ||||||
SMILES | COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | ||||||
Canonical SMILES | COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | ||||||
Appearance | Off-White Solid | ||||||
Melting Point | 41-43°C | ||||||
Purity | > 95% | ||||||
Quantity | Milligrams-Grams | ||||||
Synonyms | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol; | ||||||
PubChem Compound | 11038364 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume